4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide
Description
4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide is a heterocyclic compound featuring a benzimidazole core substituted at position 2 with a tetrahydrofuran (THF) moiety and at position 5 with a 4-fluorobenzenesulfonamide group. The fluorine atom enhances metabolic stability and influences electronic properties, while the THF group may improve solubility compared to purely aromatic substituents .
Properties
Molecular Formula |
C17H16FN3O3S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H16FN3O3S/c18-11-3-6-13(7-4-11)25(22,23)21-12-5-8-14-15(10-12)20-17(19-14)16-2-1-9-24-16/h3-8,10,16,21H,1-2,9H2,(H,19,20) |
InChI Key |
PXODNOYOWNKCIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a cyclization reaction, often involving the use of dihydroxy compounds and acid catalysts.
Sulfonamide Formation: The final step involves the sulfonation of the benzimidazole derivative with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and tetrahydrofuran moieties.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, 4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide has shown promise in preliminary studies as an antimicrobial agent. Its ability to interact with bacterial enzymes makes it a candidate for further drug development.
Medicine
In medicine, the compound is being explored for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation is of particular interest.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to enzyme active sites, inhibiting their function. The tetrahydrofuran ring and sulfonamide group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Fluorobenzenesulfonamide Derivatives
- 2-fluoro-N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl]benzenesulfonamide (): Key Differences: Fluorine at position 2 of the benzene ring (vs. 4 in the target compound) and a tetrazole substituent (vs. benzimidazole-THF). Implications: The tetrazole group confers metabolic resistance due to its stability under physiological conditions.
- 4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzenesulfonamide (): Key Differences: A biphenyl group and imidazole-methyl substituent (vs. benzimidazole-THF). The imidazole group may engage in hydrogen bonding distinct from benzimidazole .
2.1.2 Benzimidazole-Based Sulfonamides
2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole ():
- Key Differences : A butyl group at position 2, chloro at position 6, and a 2,4-dimethylbenzenesulfonyl group (vs. THF and 4-fluorobenzenesulfonamide).
- Implications : The butyl and chloro substituents enhance lipophilicity, favoring blood-brain barrier penetration. The dimethylbenzenesulfonyl group may confer steric bulk, limiting target engagement compared to the smaller 4-fluoro group .
- Quizartinib (): Structure: (2E)-3-{2-butyl-1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-N-hydroxyprop-2-enamide. Key Differences: A propenamide chain and dimethylaminoethyl group (vs. THF and sulfonamide). Implications: The enamide and dimethylamino groups enable kinase inhibition (e.g., FLT3), highlighting benzimidazole's versatility in oncology. The target compound’s sulfonamide may favor different targets, such as carbonic anhydrases .
Tabulated Comparison
Biological Activity
4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzenesulfonamide moiety, a tetrahydrofuran ring, and a benzimidazole core, which contribute to its unique structural and functional properties. The presence of the fluoro substituent is believed to enhance solubility and influence biological interactions, making it a candidate for various therapeutic applications.
Molecular Structure
- Molecular Formula : C18H19FN4O2S
- Molecular Weight : 361.4 g/mol
- Key Functional Groups :
- Benzene sulfonamide
- Tetrahydrofuran ring
- Benzimidazole core
Structural Characteristics
The compound's structure allows for significant interactions with biological macromolecules, which is crucial for its biological activity. The unique arrangement of functional groups may facilitate enzyme inhibition and protein-ligand interactions.
Antitumor Activity
Recent studies have indicated that 4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide exhibits promising antitumor properties:
- Cell Line Testing : The compound was tested against various cancer cell lines, showing higher efficacy in 2D assays compared to 3D assays. Specific cell lines demonstrated significant sensitivity to the compound, suggesting its potential as an antitumor agent .
Table 1: Antitumor Activity of 4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A431 | <10 | 2D |
| U251 | <15 | 2D |
| MCF7 | <20 | 3D |
Antimicrobial Activity
The compound has also shown antimicrobial properties against various pathogens. Preliminary results suggest that it may be effective against both bacterial and fungal strains:
- Mechanism of Action : The binding interactions with DNA have been studied, revealing that the compound predominantly binds within the minor groove of AT-DNA, which may explain its antimicrobial efficacy .
Table 2: Antimicrobial Activity Summary
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
Study on Enzyme Inhibition
A detailed study focused on the enzyme inhibition properties of this compound revealed that it interacts with specific enzymes involved in cancer progression. The binding affinity studies indicated a strong interaction with target enzymes, leading to reduced enzymatic activity:
- Enzyme Targeted : Protein Kinase B (Akt)
- Binding Affinity : Kd = 5 nM
Computational Studies
Computational modeling has been employed to predict the binding modes and affinities of the compound with various biological targets. These studies support experimental findings and provide insights into the potential mechanisms underlying its biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
